2-{2-[2-(propan-2-yl)-1H-imidazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-{2-[2-(propan-2-yl)-1H-imidazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.331. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
- Synthetic Methodologies : Research on compounds with structural similarities, such as N-(Imidazol-1-ylmethyl)phthalimide, has contributed to the development of synthetic methodologies in organic chemistry. These compounds are synthesized through reactions involving bromomethyl phthalimide and imidazole, highlighting techniques for constructing complex molecules with potential applications in material science and pharmaceuticals (Su-Qing Wang et al., 2008).
Photophysical Properties and Applications
- Photoinduced Oxidative Annulation : Studies such as the photoinduced direct oxidative annulation of certain butane-1,3-diones demonstrate the utility of photochemical reactions in creating polyheterocyclic structures. These findings may be applied to the design of new materials or drugs, utilizing the unique reactivity of similar compounds under light irradiation (Jin Zhang et al., 2017).
Advanced Materials and Catalysis
- Stereoselective Syntheses : The stereoselective synthesis of imidazo[2,1-a]isoindole derivatives, as explored in the literature, is crucial for creating compounds with specific three-dimensional arrangements. These methodologies are essential for the development of new materials with unique optical, electronic, or biological properties (A. Katritzky et al., 2001).
Future Directions
Properties
IUPAC Name |
2-[2-(2-propan-2-yl-1H-imidazol-5-yl)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10(2)14-17-9-11(18-14)7-8-19-15(20)12-5-3-4-6-13(12)16(19)21/h3-6,9-10H,7-8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RILBSQFWYDNNIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N1)CCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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